N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine is a compound that features a thiazole ring fused with an indazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine typically involves the formation of the thiazole ring followed by its attachment to the indazole structure. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, the thiazole ring can be formed through cyclization reactions under acidic or basic conditions.
Coupling Reactions: The thiazole ring can be coupled with an indazole derivative using reagents such as palladium catalysts in a cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and indazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or indazole rings.
Wissenschaftliche Forschungsanwendungen
N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antiviral, or anticancer activities.
Biology: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine involves its interaction with molecular targets such as enzymes or receptors. The thiazole and indazole rings can participate in hydrogen bonding, π-π stacking, and other interactions that modulate the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4,5-Dihydro-1,3-thiazol-2-yl)pyridin-3-amine
- N-(4,5-Dihydro-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Uniqueness
N-(4,5-Dihydro-1,3-thiazol-2-yl)-1H-indazol-7-amine is unique due to the combination of the thiazole and indazole rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
64166-82-1 |
---|---|
Molekularformel |
C10H10N4S |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
N-(1H-indazol-7-yl)-4,5-dihydro-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N4S/c1-2-7-6-12-14-9(7)8(3-1)13-10-11-4-5-15-10/h1-3,6H,4-5H2,(H,11,13)(H,12,14) |
InChI-Schlüssel |
UKTVQDFDJWQOOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)NC2=CC=CC3=C2NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.